molecular formula C15H15N5O2 B11645870 3-(1H-1,2,3-Benzotriazol-1-YL)-N'-(1-(2-furyl)ethylidene)propanohydrazide CAS No. 612047-70-8

3-(1H-1,2,3-Benzotriazol-1-YL)-N'-(1-(2-furyl)ethylidene)propanohydrazide

Cat. No.: B11645870
CAS No.: 612047-70-8
M. Wt: 297.31 g/mol
InChI Key: JKHCODLGWJBVLA-LFIBNONCSA-N
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Description

3-(1H-1,2,3-Benzotriazol-1-YL)-N’-(1-(2-furyl)ethylidene)propanohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzotriazole ring, a furan ring, and a hydrazide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,3-Benzotriazol-1-YL)-N’-(1-(2-furyl)ethylidene)propanohydrazide typically involves the following steps:

    Formation of the Benzotriazole Ring: This can be achieved through the cyclization of o-phenylenediamine with nitrous acid.

    Formation of the Hydrazide Group: This involves the reaction of an appropriate acid chloride with hydrazine.

    Condensation Reaction: The final step involves the condensation of the benzotriazole derivative with the hydrazide in the presence of a furan aldehyde under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,2,3-Benzotriazol-1-YL)-N’-(1-(2-furyl)ethylidene)propanohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The benzotriazole and furan rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Oxides of the benzotriazole and furan rings.

    Reduction Products: Amines and other reduced derivatives.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

3-(1H-1,2,3-Benzotriazol-1-YL)-N’-(1-(2-furyl)ethylidene)propanohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(1H-1,2,3-Benzotriazol-1-YL)-N’-(1-(2-furyl)ethylidene)propanohydrazide involves its interaction with specific molecular targets. The benzotriazole ring can interact with metal ions, making it a potential ligand for metal complexes. The hydrazide group can form hydrogen bonds and interact with biological macromolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-1,2,3-Benzotriazol-1-YL)-N’-(1-(2-thienyl)ethylidene)propanohydrazide: Similar structure but with a thiophene ring instead of a furan ring.

    3-(1H-1,2,3-Benzotriazol-1-YL)-N’-(1-(2-pyridyl)ethylidene)propanohydrazide: Contains a pyridine ring instead of a furan ring.

Uniqueness

What sets 3-(1H-1,2,3-Benzotriazol-1-YL)-N’-(1-(2-furyl)ethylidene)propanohydrazide apart is its unique combination of a benzotriazole ring, a furan ring, and a hydrazide group. This combination provides a distinct set of chemical properties and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

612047-70-8

Molecular Formula

C15H15N5O2

Molecular Weight

297.31 g/mol

IUPAC Name

3-(benzotriazol-1-yl)-N-[(E)-1-(furan-2-yl)ethylideneamino]propanamide

InChI

InChI=1S/C15H15N5O2/c1-11(14-7-4-10-22-14)16-18-15(21)8-9-20-13-6-3-2-5-12(13)17-19-20/h2-7,10H,8-9H2,1H3,(H,18,21)/b16-11+

InChI Key

JKHCODLGWJBVLA-LFIBNONCSA-N

Isomeric SMILES

C/C(=N\NC(=O)CCN1C2=CC=CC=C2N=N1)/C3=CC=CO3

Canonical SMILES

CC(=NNC(=O)CCN1C2=CC=CC=C2N=N1)C3=CC=CO3

Origin of Product

United States

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